molecular formula C17H18O3S B14589435 2-[4-Methyl-3-(propylsulfanyl)phenoxy]benzoic acid CAS No. 61166-79-8

2-[4-Methyl-3-(propylsulfanyl)phenoxy]benzoic acid

Katalognummer: B14589435
CAS-Nummer: 61166-79-8
Molekulargewicht: 302.4 g/mol
InChI-Schlüssel: QRVSNUYQIMIRNG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-Methyl-3-(propylsulfanyl)phenoxy]benzoic acid is an organic compound with a complex structure that includes a benzoic acid moiety linked to a phenoxy group substituted with a methyl and a propylsulfanyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Methyl-3-(propylsulfanyl)phenoxy]benzoic acid typically involves multiple steps, starting with the preparation of the phenoxy intermediate. One common method involves the reaction of 4-methyl-3-(propylsulfanyl)phenol with 2-bromobenzoic acid under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

2-[4-Methyl-3-(propylsulfanyl)phenoxy]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxybenzoic acid derivatives.

Wirkmechanismus

The mechanism of action of 2-[4-Methyl-3-(propylsulfanyl)phenoxy]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, the propylsulfanyl group may interact with thiol groups in proteins, affecting their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the phenoxy and propylsulfanyl groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

61166-79-8

Molekularformel

C17H18O3S

Molekulargewicht

302.4 g/mol

IUPAC-Name

2-(4-methyl-3-propylsulfanylphenoxy)benzoic acid

InChI

InChI=1S/C17H18O3S/c1-3-10-21-16-11-13(9-8-12(16)2)20-15-7-5-4-6-14(15)17(18)19/h4-9,11H,3,10H2,1-2H3,(H,18,19)

InChI-Schlüssel

QRVSNUYQIMIRNG-UHFFFAOYSA-N

Kanonische SMILES

CCCSC1=C(C=CC(=C1)OC2=CC=CC=C2C(=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.